molecular formula C16H17NO4 B2722524 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid CAS No. 956910-17-1

3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid

Cat. No.: B2722524
CAS No.: 956910-17-1
M. Wt: 287.315
InChI Key: ZAWINDVRSFIRNV-UHFFFAOYSA-N
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Description

3-Benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid is a complex organic compound with the molecular formula C16H17NO4. It is known for its unique bicyclic structure, which includes a benzoyl group and a carboxylic acid functional group.

Scientific Research Applications

3-Benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid can be achieved through several methods. One common approach involves the Michael reaction of methyl or ethyl 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl or ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Fe(NO3)3·9H2O and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield carbonyl compounds, while reduction reactions produce alcohols.

Mechanism of Action

The mechanism of action of 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid is unique due to its combination of a benzoyl group and a carboxylic acid functional group within a bicyclic framework. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c18-14-12-6-11(16(20)21)7-13(14)9-17(8-12)15(19)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWINDVRSFIRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2CN(CC1C2=O)C(=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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